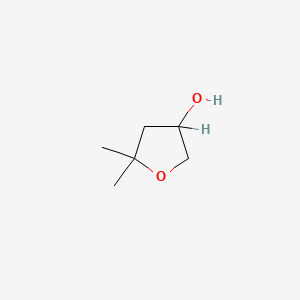

5,5-dimethyltetrahydrofuran-3-ol

Description

Properties

IUPAC Name |

5,5-dimethyloxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-6(2)3-5(7)4-8-6/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEYEQCMWJLKJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CO1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90952307 | |

| Record name | 5,5-Dimethyloxolan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90952307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29848-46-2 | |

| Record name | Tetrahydro-5,5-dimethyl-3-furanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029848462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,5-Dimethyloxolan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90952307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAHYDRO-5,5-DIMETHYL-3-FURANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKK0O3OM3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5,5-dimethyltetrahydrofuran-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 5,5-dimethyltetrahydrofuran-3-ol, a substituted tetrahydrofuran derivative. While specific experimental data for this compound is limited in publicly available literature, this document compiles the known information and provides generalized experimental protocols and potential biological significance based on related structures.

Core Properties and Data

This compound is a heterocyclic organic compound. Its basic properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₂ | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| CAS Number | 29848-46-2 | [1][2] |

| Boiling Point | 84 °C at 15 Torr | N/A |

| Density | 0.992 g/cm³ at 22 °C | N/A |

| Melting Point | No data available | |

| Solubility | No data available |

Experimental Protocols

Synthesis: Intramolecular Cyclization of a Diol

A common and effective method for the synthesis of substituted tetrahydrofurans is the acid-catalyzed intramolecular cyclization of a corresponding diol.[3] For this compound, the precursor would be 2,2-dimethyl-1,4-pentanediol.

Reaction Scheme:

Materials:

-

2,2-dimethyl-1,4-pentanediol

-

A catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid)

-

An appropriate high-boiling point solvent (e.g., toluene or xylene)

-

Dean-Stark apparatus for water removal

-

Standard laboratory glassware for reflux and distillation

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2,2-dimethyl-1,4-pentanediol and the chosen solvent.

-

Add a catalytic amount of the acid catalyst.

-

Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst by washing the organic layer with a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds like this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

A suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms).

-

Helium as the carrier gas.

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable volatile solvent (e.g., dichloromethane or diethyl ether).

-

Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC inlet. The inlet is heated to ensure rapid vaporization of the sample.

-

Separation: The components of the sample are separated in the GC column based on their boiling points and interactions with the stationary phase. A temperature program is typically used to elute compounds over a range of boiling points.

-

Detection and Identification: As the separated components elute from the column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparison with spectral libraries or by interpretation of the fragmentation pattern. The retention time from the gas chromatogram also aids in identification.

Diagrams

Experimental Workflow

Caption: Generalized workflow for the synthesis and analysis of this compound.

Biological Activity Screening

Caption: Conceptual workflow for screening the biological activity of this compound.

Biological Significance

While no specific biological activities have been reported for this compound, the tetrahydrofuran moiety is a common structural motif in a vast number of biologically active natural products.[4] Derivatives of tetrahydrofuran have been shown to exhibit a wide range of pharmacological properties, including:

-

Anticancer Activity: Some natural products containing a tetrahydrofuran core, such as annonaceous acetogenins, have demonstrated potent cytotoxicity against cancer cell lines.[4]

-

Antimicrobial and Antifungal Effects: The tetrahydrofuran scaffold is present in various compounds with known antimicrobial and antifungal properties.[4]

-

Anti-inflammatory Activity: Certain derivatives have been investigated for their anti-inflammatory potential.

The presence of a hydroxyl group and dimethyl substitution on the tetrahydrofuran ring of this compound could influence its biological activity and pharmacokinetic properties. Further research, including in vitro screening against various cell lines and microbial strains, is necessary to elucidate the specific biological profile of this compound. The hydroxyl group, in particular, can serve as a handle for further chemical modifications to create a library of derivatives for structure-activity relationship (SAR) studies.

References

5,5-Dimethyltetrahydrofuran-3-ol: A Technical Guide for Researchers

CAS Number: 29848-46-2

Molecular Formula: C₆H₁₂O₂

Molecular Weight: 116.16 g/mol

This technical guide provides a comprehensive overview of 5,5-dimethyltetrahydrofuran-3-ol, a substituted tetrahydrofuran derivative of interest to researchers in organic synthesis and drug discovery. Due to the limited availability of specific experimental data for this compound, this document synthesizes information from general knowledge of tetrahydrofuran chemistry and data from structurally related analogs to present a predictive profile of its properties, synthesis, and potential applications.

Physicochemical and Spectral Data

While specific experimental data for this compound is not widely published, its properties can be predicted based on its structure and comparison with analogous compounds.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information | Source/Basis for Prediction |

| Boiling Point | 84 °C | Based on data for similar substituted tetrahydrofurans[1]. |

| Density | ~0.9 - 1.0 g/mL | General range for similar small organic molecules. |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO). Limited solubility in water. | Based on the presence of a hydroxyl group and a hydrophobic dimethyltetrahydrofuran core. |

| SMILES | CC1(C)CC(O)CO1 | Chemical structure. |

| InChI | InChI=1S/C6H12O2/c1-6(2)3-4(7)5-8-6/h4,7H,3,5H2,1-2H3 | Chemical structure. |

Table 2: Predicted Spectral Data for this compound

| Spectroscopy | Predicted Key Features | Rationale |

| ¹H NMR | - Singlets for the two methyl groups (gem-dimethyl).- Multiplets for the methylene protons on the ring.- A multiplet for the proton on the carbon bearing the hydroxyl group.- A broad singlet for the hydroxyl proton (exchangeable with D₂O). | Based on the chemical structure and known chemical shifts for similar environments. |

| ¹³C NMR | - A quaternary carbon signal for the C5 position.- Signals for the two equivalent methyl carbons.- Signals for the methylene carbons of the ring.- A signal for the carbon bearing the hydroxyl group. | Based on the chemical structure and typical ¹³C chemical shifts for tetrahydrofurans. |

| Infrared (IR) | - A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch).- C-H stretching absorptions around 2850-3000 cm⁻¹.- A strong C-O stretching absorption around 1050-1150 cm⁻¹. | Characteristic vibrational frequencies for alcohols and ethers[2][3][4]. |

| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) at m/z 116.- Fragmentation patterns corresponding to the loss of a methyl group (m/z 101), a hydroxyl group (m/z 99), and other characteristic fragments of the tetrahydrofuran ring. | Based on the molecular weight and common fragmentation pathways of alcohols and ethers. |

Synthesis and Experimental Protocols

Proposed Synthesis: Intramolecular Cyclization

A common and effective method for synthesizing substituted tetrahydrofurans is through the intramolecular cyclization of a suitable diol.[5] The following proposed protocol outlines a potential synthetic pathway.

Experimental Protocol: Proposed Synthesis of this compound

Objective: To synthesize this compound via intramolecular cyclization of a diol precursor.

Materials:

-

Starting material: A suitable precursor such as a 4,4-dimethyl-1,2,5-pentanetriol derivative.

-

Acid or base catalyst (e.g., p-toluenesulfonic acid or sodium hydride).

-

Anhydrous organic solvent (e.g., toluene, tetrahydrofuran).

-

Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for column chromatography).

Procedure:

-

Precursor Synthesis: Synthesize the diol precursor. This may involve multiple steps, such as the dihydroxylation of an appropriate alkene.

-

Cyclization:

-

Dissolve the diol precursor in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of an acid or a stoichiometric amount of a base to promote intramolecular cyclization.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If an acid catalyst was used, neutralize with a weak base solution (e.g., saturated sodium bicarbonate). If a base was used, quench with a proton source (e.g., water or a mild acid).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

-

Characterization:

-

Characterize the purified product by NMR, IR, and mass spectrometry to confirm its identity and purity.

-

Caption: Proposed workflow for the synthesis of this compound.

Potential Biological and Pharmacological Significance

The tetrahydrofuran ring is a prevalent structural motif in a wide array of biologically active natural products and synthetic compounds.[5] While the specific biological activity of this compound has not been reported, its structural features suggest potential areas for investigation.

Potential as a Scaffold in Drug Discovery

Substituted tetrahydrofurans are key components in various therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.[6][7][8] The hydroxyl group on this compound provides a convenient handle for further chemical modification, allowing for the synthesis of a library of derivatives for biological screening.

Analog to Bioactive Molecules

The tetrahydrofuran core is present in compounds with diverse biological activities:

-

Antiviral Activity: Certain substituted tetrahydrofuran derivatives have been designed and synthesized as potent inhibitors of HIV-1 protease.[7][8][9]

-

Anticancer Activity: The natural product FR901464, which contains a tetrahydropyran ring, exhibits potent antiproliferative activity. Synthetic analogs with a tetrahydrofuran core have also been evaluated for their anticancer properties.[1][6]

-

Vasoactivity: Some tetrahydrofuran-diol metabolites of eicosanoids have been shown to be potent vasodilators.[10]

Caption: Logical workflow for exploring the biological potential of this compound.

Future Research Directions

Given the limited data available, this compound represents an underexplored area of chemical space. Future research efforts could focus on:

-

Development of a robust and scalable synthetic route.

-

Full spectroscopic characterization and X-ray crystallographic analysis to confirm its structure.

-

Screening for a wide range of biological activities, including but not limited to antiviral, anticancer, and anti-inflammatory properties.

-

Use as a building block in the synthesis of more complex molecules.

Conclusion

This compound is a simple substituted tetrahydrofuran with potential for further investigation in the fields of synthetic and medicinal chemistry. While specific experimental data is currently lacking, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on the well-established importance of the tetrahydrofuran scaffold. Further research is warranted to fully elucidate the properties and applications of this compound.

References

- 1. Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ecommons.udayton.edu [ecommons.udayton.edu]

- 3. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 5. This compound | 29848-46-2 | Benchchem [benchchem.com]

- 6. Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Epoxygenase eicosanoids: synthesis of tetrahydrofuran-diol metabolites and their vasoactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5,5-dimethyltetrahydrofuran-3-ol: Physicochemical Properties

This document serves as a technical guide on the fundamental physicochemical properties of the chemical compound 5,5-dimethyltetrahydrofuran-3-ol, intended for researchers, scientists, and professionals in drug development.

Core Compound Properties

This compound is a heterocyclic organic compound. Its core molecular characteristics, including its formula and weight, are foundational for its use in chemical synthesis and research. The tetrahydrofuran ring is a significant structural motif in many biologically active products, making its derivatives subjects of interest in organic synthesis.[1]

The key quantitative data for this compound are summarized below.

| Property | Value | Unit |

| Molecular Formula | C6H12O2 | |

| Molecular Weight | 116.16 | g/mol |

Table 1: Core Physicochemical data for this compound.[2]

Methodologies for Property Determination

The molecular formula and weight of a chemical compound are determined through standard analytical chemistry techniques.

-

Molecular Formula (C6H12O2): This is typically determined using elemental analysis, which measures the percentage composition of carbon, hydrogen, and oxygen. This empirical data is then used to derive the simplest whole-number ratio of atoms, which is refined using mass spectrometry data to determine the exact molecular formula.

-

Molecular Weight (116.16 g/mol ): This value is calculated based on the molecular formula using the standard atomic weights of each element.[2] It can be experimentally confirmed using mass spectrometry, where the molecular ion peak (M+) would correspond to this value.

Logical Data Relationship

The following diagram illustrates the direct relationship between the compound's name and its primary molecular identifiers.

Caption: Relationship between chemical name and its molecular properties.

References

An In-depth Technical Guide to 5,5-dimethyltetrahydrofuran-3-ol

IUPAC Name and Chemical Structure

The compound with the common name "5,5-dimethyltetrahydrofuran-3-ol" is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

Synonyms: Tetrahydro-5,5-dimethyl-3-furanol; 3-Furanol, tetrahydro-5,5-dimethyl- CAS Number: 29848-46-2 Molecular Formula: C₆H₁₂O₂ Molecular Weight: 116.16 g/mol

The chemical structure of this compound consists of a five-membered saturated heterocycle containing one oxygen atom (a tetrahydrofuran ring). A hydroxyl (-OH) group is attached to the carbon at position 3, and two methyl (-CH₃) groups are attached to the carbon at position 5.

Chemical Structure:

The Obscure History and Plausible Synthesis of 5,5-dimethyltetrahydrofuran-3-ol: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5-dimethyltetrahydrofuran-3-ol, a substituted tetrahydrofuran, lacks a well-documented history of a singular discovery. Its existence is noted in chemical supplier databases, but a seminal publication detailing its initial synthesis and characterization remains elusive. This technical guide consolidates the available information and proposes plausible synthetic routes based on established methodologies for analogous tetrahydrofuran derivatives. This document provides a historical context for the synthesis of substituted tetrahydrofurans and presents detailed, hypothetical experimental protocols for the preparation of this compound via intramolecular cyclization of a diol and reduction of a ketone precursor. Physical, spectroscopic, and safety data, compiled from available sources and estimations, are presented in structured tables. Furthermore, logical workflows for its synthesis are visualized using the DOT language.

Introduction: The Significance of the Tetrahydrofuran Moiety

The tetrahydrofuran (THF) ring is a ubiquitous structural motif in a vast array of biologically active natural products.[1] This prevalence has established the synthesis of substituted tetrahydrofurans as a significant area of focus within organic synthesis. These derivatives are not only crucial components of complex natural products but also serve as versatile building blocks for the development of novel molecules with potential applications in pharmaceuticals and materials science. The stereoselective synthesis of these compounds is particularly important, as the spatial arrangement of substituents on the THF ring can profoundly influence the biological activity and physical properties of the molecule.

While the specific discovery of this compound is not prominently documented, its synthesis falls within the broader historical development of methods for constructing the tetrahydrofuran ring. Key historical strategies include intramolecular Williamson ether synthesis, oxidative cyclization of alkenols, and various cycloaddition reactions.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is not extensively published. The following tables summarize available and estimated data for the compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 29848-46-2 | [2] |

| Molecular Formula | C₆H₁₂O₂ | Calculated |

| Molecular Weight | 116.16 g/mol | Calculated |

| Appearance | Colorless liquid (presumed) | N/A |

| Boiling Point | Not available | N/A |

| Melting Point | Not available | N/A |

| Density | Not available | N/A |

Table 2: Estimated Spectroscopic Data

| Technique | Expected Chemical Shifts / Peaks |

| ¹H NMR (CDCl₃) | δ ~1.2 (s, 6H, 2xCH₃), 1.8-2.0 (m, 2H, CH₂), 3.8-4.0 (m, 2H, CH₂-O), 4.2-4.4 (m, 1H, CH-OH), ~2.0-3.0 (br s, 1H, OH) |

| ¹³C NMR (CDCl₃) | δ ~25-30 (2xCH₃), ~40-45 (CH₂), ~70-75 (CH₂-O), ~75-80 (C(CH₃)₂), ~65-70 (CH-OH) |

| IR (neat) | ~3400 cm⁻¹ (O-H stretch, broad), ~2960 cm⁻¹ (C-H stretch), ~1050 cm⁻¹ (C-O stretch) |

| Mass Spec (EI) | m/z = 116 (M⁺), 101 (M⁺ - CH₃), 83, 58 |

Plausible Synthetic Pathways and Experimental Protocols

Given the absence of a specific named reaction for the discovery of this compound, two primary and chemically sound synthetic strategies are proposed: the intramolecular cyclization of a suitable diol and the reduction of the corresponding ketone.

Pathway 1: Intramolecular Cyclization of 4-methyl-4-pentene-1,3-diol

This approach relies on the acid-catalyzed intramolecular cyclization of an unsaturated diol. The workflow for this synthesis is depicted below.

Caption: Proposed synthesis of this compound via acid-catalyzed intramolecular cyclization.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-methyl-4-pentene-1,3-diol (1.0 eq) in a suitable inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.1 M), is added a catalytic amount of a strong acid (e.g., sulfuric acid, 0.05 eq) at 0 °C.

-

Reaction Execution: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the starting material.

-

Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM (3 x 20 mL).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford this compound.

Pathway 2: Reduction of 5,5-dimethyltetrahydrofuran-3-one

This pathway involves the synthesis of the ketone precursor followed by its reduction to the desired alcohol.

Caption: Two-stage synthesis of this compound involving ketone formation and subsequent reduction.

Experimental Protocol:

Part A: Synthesis of 5,5-dimethyltetrahydrofuran-3-one

-

Reaction Setup: A solution of ethyl acetoacetate (1.0 eq) in dry THF is added dropwise to a suspension of sodium hydride (1.1 eq, 60% dispersion in mineral oil) in dry THF at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes.

-

Alkylation: 2-bromo-2-methylpropane (1.2 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Work-up and Cyclization: The reaction is quenched with water, and the aqueous layer is acidified with dilute HCl. The mixture is then heated to reflux to promote hydrolysis, decarboxylation, and cyclization.

-

Purification: After cooling, the product is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude ketone is purified by distillation or column chromatography.

Part B: Reduction to this compound

-

Reaction Setup: To a solution of 5,5-dimethyltetrahydrofuran-3-one (1.0 eq) in methanol at 0 °C is added sodium borohydride (1.5 eq) portion-wise.

-

Reaction Execution: The reaction mixture is stirred at 0 °C for 1 hour, and then at room temperature for 2 hours. The reaction progress is monitored by TLC.

-

Work-up: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude alcohol, which is then purified by column chromatography.

Conclusion

While the specific historical discovery of this compound remains obscure in the scientific literature, its synthesis is readily conceivable through established and reliable methods of organic chemistry. The protocols for intramolecular cyclization and ketone reduction outlined in this guide provide a solid foundation for its laboratory preparation. The provided data, though partially estimated, offers a useful reference for researchers working with this and related substituted tetrahydrofuran compounds. The continued exploration of novel synthetic routes to such molecules is crucial for advancing drug discovery and materials science.

References

The Elusive Natural Origins of 5,5-dimethyltetrahydrofuran-3-ol: A Synthetic Compound of Research Interest

A comprehensive review of scientific literature and chemical databases reveals no documented evidence of 5,5-dimethyltetrahydrofuran-3-ol as a naturally occurring compound. All available information points to this molecule being a product of chemical synthesis, making it a valuable building block in various research and development applications rather than a constituent of the natural world.

For researchers, scientists, and drug development professionals, the distinction between natural and synthetic origin is critical. While the tetrahydrofuran structural motif is a prevalent feature in a multitude of biologically active natural products, the specific isomer this compound has not been identified from any plant, fungal, animal, or microbial source.[1] This absence in the natural product literature means that there are no established experimental protocols for its isolation from a natural matrix, no quantitative data on its concentration in any living organism, and no known biosynthetic or signaling pathways to visualize.

The significance of the tetrahydrofuran ring system in natural products is well-established, forming the core of many complex molecules with potent biological activities.[1] This has spurred considerable interest in the synthesis of novel tetrahydrofuran derivatives, like this compound, to explore new chemical space and develop potential therapeutic agents or other functional molecules.

Given its synthetic nature, the primary technical information available for this compound revolves around its chemical synthesis, purification, and characterization. An illustrative workflow for a typical synthetic and analytical process is provided below.

Synthetic and Analytical Workflow

The following diagram outlines a general workflow for the synthesis and characterization of a synthetic compound such as this compound. This represents a logical relationship between the steps involved in its preparation and verification in a laboratory setting.

References

An In-depth Technical Guide on the Solubility and Stability of 5,5-dimethyltetrahydrofuran-3-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data on the solubility and stability of 5,5-dimethyltetrahydrofuran-3-ol is limited. This guide provides a comprehensive overview of the principles and methodologies for determining these properties, drawing on general knowledge of organic chemistry and data from related tetrahydrofuran derivatives. The experimental protocols described herein are general and would require specific validation for this compound.

Introduction

This compound is a heterocyclic organic compound. The tetrahydrofuran (THF) ring is a crucial structural motif present in numerous biologically active natural products.[1] This has led to significant interest in the synthesis and properties of substituted tetrahydrofurans for potential applications in pharmaceuticals and materials science.[1] The hydroxyl group in this compound can serve as a point for further chemical modifications, allowing for the introduction of new functional groups.[1] Understanding the solubility and stability of this compound is fundamental for its application in drug discovery and development, from formulation to toxicological assessment.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound and Comparative Data for 2,5-dimethyltetrahydrofuran.

| Property | This compound (Predicted/Inferred) | 2,5-dimethyltetrahydrofuran (Experimental Data) |

| Molecular Formula | C6H12O2 | C6H12O |

| Molecular Weight | 116.16 g/mol | 100.16 g/mol [2][3] |

| Appearance | Likely a liquid or low-melting solid | Colorless liquid[4] |

| Boiling Point | Higher than 2,5-dimethyltetrahydrofuran due to the hydroxyl group and increased polarity. | 90-92 °C[2][3] |

| Density | Likely higher than 2,5-dimethyltetrahydrofuran. | 0.833 g/mL at 25 °C[2] |

| Refractive Index | Expected to be higher than 2,5-dimethyltetrahydrofuran. | n20/D 1.404[2][3] |

| Water Solubility | Expected to have moderate water solubility due to the presence of a hydroxyl group capable of hydrogen bonding. | Limited data, but likely sparingly soluble. |

| Solubility in Organic Solvents | Expected to be soluble in polar organic solvents like ethanol, methanol, and acetone, and likely soluble in less polar solvents like diethyl ether. | Soluble in many organic solvents. |

Solubility Profile and Determination

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability. The "like dissolves like" principle suggests that this compound, being a polar molecule due to its hydroxyl group and ether linkage, will be more soluble in polar solvents.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

A standard method for determining the equilibrium solubility of a compound is the shake-flask method.

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, acetone, DMSO)

-

Scintillation vials or sealed flasks

-

Shaking incubator or orbital shaker at a constant temperature (e.g., 25 °C and 37 °C)

-

Analytical balance

-

Centrifuge

-

HPLC or GC with a suitable detector for quantification

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be visible.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the samples to stand to let the undissolved solid settle.

-

Centrifuge the samples to further separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC or GC method.

-

Calculate the solubility in units such as mg/mL or mol/L.

Stability Profile and Assessment

Stability testing is crucial to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[5] For tetrahydrofuran derivatives, there is a known risk of peroxide formation upon storage, especially in the presence of air and light.[4]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of analytical methods.[6][7][8][9]

Table 2: Typical Conditions for Forced Degradation Studies.

| Stress Condition | Typical Protocol | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-48 hours | Ring-opening or other acid-catalyzed reactions. |

| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24-48 hours | Base-catalyzed degradation. |

| Oxidation | 3% H2O2 at room temperature for 24 hours | Oxidation of the alcohol or ether linkage, peroxide formation. |

| Thermal Degradation | Solid and solution stored at 80 °C for 48 hours | Dehydration, rearrangement, or other thermal decomposition. |

| Photostability | Expose solid and solution to light (ICH Q1B guidelines) | Photolytic degradation. |

Experimental Protocol for a Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid, sodium hydroxide, hydrogen peroxide

-

Suitable solvents (e.g., water, methanol)

-

pH meter

-

Temperature-controlled oven, water bath

-

Photostability chamber

-

HPLC with a photodiode array (PDA) detector or LC-MS for peak purity analysis and identification of degradation products.

Procedure:

-

Prepare solutions of this compound in the respective stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H2O2).

-

For thermal and photolytic studies, use both the solid compound and a solution.

-

Expose the samples to the stress conditions for a defined period.

-

At specified time points, withdraw samples.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples by a stability-indicating HPLC method.

-

Assess the purity of the main peak and identify and quantify any degradation products.

-

Calculate the mass balance to account for all the material.[10]

Signaling Pathways and Biological Interactions

Currently, there is no specific information available in the public domain regarding the interaction of this compound with biological signaling pathways. Research on similar molecules, such as 2,5-dimethyltetrahydrofuran, has explored their use as biofuels and in chemical synthesis, but not extensively in a biological context.[11] Should this molecule be investigated as a potential therapeutic agent, a logical starting point for its biological characterization would be to screen it against a panel of common drug targets, such as G-protein coupled receptors (GPCRs), kinases, and ion channels.

Conclusion

While specific experimental data for this compound is not widely available, this guide provides a framework for its characterization. The methodologies for determining solubility and stability are well-established in the pharmaceutical sciences. Based on its chemical structure, this compound is expected to be a polar compound with moderate water solubility and good solubility in polar organic solvents. Its stability profile should be carefully evaluated, particularly concerning potential hydrolysis, oxidation, and peroxide formation, which are common degradation pathways for related ethers and alcohols. The detailed experimental protocols and workflows provided here offer a robust starting point for researchers and drug development professionals to thoroughly characterize this and other novel chemical entities.

References

- 1. This compound | 29848-46-2 | Benchchem [benchchem.com]

- 2. 2,5-Dimethyltetrahydrofuran, mixture of cis and trans 96 1003-38-9 [sigmaaldrich.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 2,5-Dimethyltetrahydrofuran | C6H12O | CID 13855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. biopharminternational.com [biopharminternational.com]

- 7. acdlabs.com [acdlabs.com]

- 8. pharmtech.com [pharmtech.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sgs.com [sgs.com]

- 11. US20110263880A1 - Efficient method for preparing 2,5-dimethylfuran - Google Patents [patents.google.com]

5,5-Dimethyltetrahydrofuran-3-ol: A Technical Overview of its Physicochemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the physical properties of 5,5-dimethyltetrahydrofuran-3-ol, with a focus on its boiling and melting points. Due to the limited availability of direct experimental data for this specific compound, this document also details the standard experimental protocols for determining these crucial parameters and presents a logical workflow for its synthesis, providing valuable context for researchers in drug discovery and chemical synthesis.

Physicochemical Data

Table 1: Physical Properties of Selected Tetrahydrofuran Derivatives

| Compound Name | CAS Number | Molecular Formula | Boiling Point (°C) | Melting Point (°C) |

| 2,5-Dimethyltetrahydrofuran | 1003-38-9 | C₆H₁₂O | 90-92[2][3] | -45[2] |

| 3-Hydroxytetrahydrofuran | 453-20-3 | C₄H₈O₂ | 179[4] | Not Available |

| (Z+E)-2,5-Dimethyltetrahydrofuran | Not Available | C₆H₁₂O | 89-91[5] | Not Available |

Experimental Protocols for Boiling and Melting Point Determination

Accurate determination of boiling and melting points is fundamental for compound characterization and purity assessment. The following are detailed methodologies for these key experiments.

Melting Point Determination (Capillary Method)

The capillary method is a widely used and reliable technique for determining the melting point of a solid compound.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[6][7]

-

Thermometer[8]

-

Solid sample (finely powdered)[8]

-

Heating medium (e.g., mineral oil for Thiele tube)[9]

Procedure:

-

Sample Preparation: A small amount of the finely powdered dry sample is introduced into a capillary tube, which is then tapped gently to pack the sample to a height of 2-3 mm.[8]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[8] This assembly is then placed in the heating block of a melting point apparatus or immersed in the heating medium of a Thiele tube.[7]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[7]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[6][7] A pure substance will exhibit a sharp melting range of 0.5-1°C.[6]

Boiling Point Determination (Capillary Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Apparatus and Materials:

Procedure:

-

Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed in a small test tube.[9] A capillary tube, with its open end downwards, is placed inside the test tube containing the sample.[10]

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is immersed in a heating bath.[10]

-

Heating: The heating bath is heated gradually. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[10]

-

Observation: Upon reaching the boiling point of the liquid, a rapid and continuous stream of bubbles will emerge from the capillary tube.[10] The heat source is then removed, and the bath is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10]

Synthesis and Reactivity Workflow

While specific signaling pathways involving this compound are not documented, its structural motif is of significant interest in organic synthesis and drug development. The tetrahydrofuran ring is a common core in many biologically active natural products[11]. The hydroxyl group on this compound serves as a versatile functional handle for further chemical modifications[11]. A general logical workflow for the synthesis and potential derivatization of this compound is outlined below.

Caption: Logical workflow for the synthesis and derivatization of this compound.

The synthesis of substituted tetrahydrofurans can often be achieved through the intramolecular cyclization of appropriate diols[11]. Once this compound is synthesized, its hydroxyl group can be readily converted into other functional groups such as esters, ethers, or amines, allowing for the creation of a library of derivatives. These new compounds can then be subjected to biological screening to evaluate their potential as novel therapeutic agents. The development of efficient and stereoselective synthetic methods for such tetrahydrofuran derivatives is an active area of research[11].

References

- 1. 29848-46-2|this compound|BLD Pharm [bldpharm.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 2,5-Dimethyltetrahydrofuran, mixture of cis and trans 96 1003-38-9 [sigmaaldrich.com]

- 4. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]

- 5. (Z+E)-2,5-dimethyl tetrahydrofuran [thegoodscentscompany.com]

- 6. alnoor.edu.iq [alnoor.edu.iq]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. scribd.com [scribd.com]

- 9. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. This compound | 29848-46-2 | Benchchem [benchchem.com]

Spectroscopic Profile of 5,5-dimethyltetrahydrofuran-3-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for the compound 5,5-dimethyltetrahydrofuran-3-ol. The information is curated to support research and development activities, offering readily accessible data and generalized experimental protocols.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound, facilitating easy reference and comparison.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity |

| 1.16 | Singlet |

| 1.25 | Singlet |

| 1.76 | Doublet of Doublets |

| 2.00 | Doublet of Doublets |

| 3.63 | Doublet of Doublets |

| 3.82 | Doublet of Doublets |

| 4.31 | Multiplet |

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm |

| 25.5 |

| 29.8 |

| 46.5 |

| 67.8 |

| 71.0 |

| 81.6 |

Mass Spectrometry Data

| m/z | Intensity |

| 29 | 139 |

| 31 | 109 |

| 39 | 112 |

| 41 | 295 |

| 42 | 101 |

| 43 | 999 |

| 45 | 119 |

| 55 | 170 |

| 56 | 114 |

| 57 | 107 |

| 58 | 821 |

| 59 | 107 |

| 70 | 540 |

| 71 | 112 |

| 73 | 168 |

| 82 | 101 |

| 87 | 101 |

| 115 | 416 |

Experimental Protocols

While specific experimental protocols for the acquisition of the above data for this compound are not publicly available, the following generalized methodologies are standard for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

The infrared spectrum would be obtained using an FTIR spectrometer. For a liquid sample like this compound, a thin film of the neat liquid is typically placed between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis would involve injecting a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or hexane) into a gas chromatograph. The GC separates the compound from any impurities, and the eluent is then introduced into the mass spectrometer. In the mass spectrometer, the molecules are ionized, typically by electron impact (EI), and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Synthesis and Potential Applications

The tetrahydrofuran (THF) ring is a significant structural motif present in numerous biologically active natural products.[1] Consequently, the synthesis of substituted tetrahydrofurans is a major focus in organic synthesis.[1] These derivatives serve as crucial components of complex natural products and as adaptable building blocks for creating new molecules with potential pharmaceutical applications.[1]

A general synthetic approach to tetrahydrofuran derivatives involves the catalytic hydrogenation of substituted furans. For instance, 2,5-dimethylfuran can be hydrogenated to yield the corresponding saturated tetrahydrofuran derivative.[1] Another powerful strategy for constructing the tetrahydrofuran ring is through the intramolecular cyclization of functionalized alcohols.[1]

The hydroxyl group in this compound can be a key functional handle for further chemical modifications, enabling the introduction of new functional groups and the synthesis of a diverse array of derivatives.[1]

Below is a conceptual workflow for the synthesis and characterization of a tetrahydrofuran derivative.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of a tetrahydrofuran derivative.

Given the prevalence of the tetrahydrofuran moiety in bioactive molecules, a logical progression in drug discovery research involving a novel derivative like this compound would follow a structured screening process.

Caption: A conceptual drug discovery workflow for a novel tetrahydrofuran compound.

References

Synthesis of 5,5-dimethyltetrahydrofuran-3-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 5,5-dimethyltetrahydrofuran-3-ol, a valuable heterocyclic compound. The synthesis of this molecule is of interest due to the prevalence of the tetrahydrofuran motif in numerous biologically active compounds. This document outlines two primary synthetic strategies, starting from readily available precursors, and provides detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate its preparation in a laboratory setting.

Synthetic Strategies and Starting Materials

Two principal retrosynthetic pathways have been identified for the synthesis of this compound.

Route 1: Reductive Opening of Pantolactone followed by Intramolecular Cyclization

This strategy commences with the chiral starting material, (R)- or (S)-pantolactone, a derivative of pantothenic acid (Vitamin B5). The core of this approach involves the reductive opening of the lactone ring to yield a triol intermediate, 3,3-dimethyl-1,2,4-butanetriol. Subsequent acid-catalyzed intramolecular dehydration of the triol leads to the formation of the desired tetrahydrofuran ring. This route is particularly advantageous for producing enantiomerically enriched this compound, leveraging the inherent chirality of the starting pantolactone.

Route 2: Reduction of 5,5-dimethyltetrahydrofuran-3-one

An alternative approach involves the reduction of the corresponding ketone, 5,5-dimethyltetrahydrofuran-3-one. This method is straightforward, relying on standard reduction methodologies. The key challenge in this route lies in the synthesis of the ketone precursor itself.

Experimental Protocols

Route 1: From Pantolactone

Step 1: Synthesis of 3,3-dimethyl-1,2,4-butanetriol via Reductive Opening of Pantolactone

A detailed experimental protocol for this step is outlined below. The reaction involves the use of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), to open the lactone ring.

-

Materials: (R)- or (S)-Pantolactone, Lithium aluminum hydride (LiAlH₄), Anhydrous diethyl ether or tetrahydrofuran (THF), Sulfuric acid (H₂SO₄) (10% aqueous solution), Anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), a suspension of LiAlH₄ in anhydrous diethyl ether is prepared.

-

A solution of pantolactone in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period.

-

The reaction is quenched by the careful, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water.

-

The resulting precipitate is filtered off and washed with diethyl ether.

-

The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3,3-dimethyl-1,2,4-butanetriol.

-

Step 2: Intramolecular Cyclization of 3,3-dimethyl-1,2,4-butanetriol

The crude triol from the previous step is then subjected to acid-catalyzed cyclization to form this compound.

-

Materials: 3,3-dimethyl-1,2,4-butanetriol, Acid catalyst (e.g., p-toluenesulfonic acid or a strong acid resin), Toluene.

-

Procedure:

-

The crude 3,3-dimethyl-1,2,4-butanetriol is dissolved in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

A catalytic amount of an acid catalyst is added to the solution.

-

The mixture is heated to reflux, and the water formed during the reaction is removed azeotropically using the Dean-Stark trap.

-

The reaction is monitored by a suitable analytical technique (e.g., TLC or GC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is neutralized or filtered off.

-

The organic solvent is removed under reduced pressure, and the resulting crude product is purified by distillation or column chromatography to afford this compound.

-

Route 2: Reduction of 5,5-dimethyltetrahydrofuran-3-one

This route provides a more direct conversion to the final product, provided the starting ketone is available.

-

Materials: 5,5-dimethyltetrahydrofuran-3-one, Reducing agent (e.g., Sodium borohydride (NaBH₄)), Methanol or ethanol.

-

Procedure:

-

5,5-dimethyltetrahydrofuran-3-one is dissolved in methanol or ethanol in a round-bottom flask.

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium borohydride is added portion-wise to the stirred solution.

-

The reaction mixture is stirred at 0 °C for a period and then allowed to warm to room temperature.

-

The reaction is quenched by the addition of a weak acid (e.g., acetic acid or dilute hydrochloric acid) until the effervescence ceases.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give this compound.

-

Quantitative Data

The following table summarizes the typical yields for the key transformations described in the experimental protocols. It is important to note that yields can vary depending on the specific reaction conditions, scale, and purity of the reagents.

| Reaction Step | Starting Material | Product | Reagents and Conditions | Typical Yield (%) |

| Route 1 | ||||

| Reductive Opening | Pantolactone | 3,3-dimethyl-1,2,4-butanetriol | LiAlH₄ in anhydrous ether, reflux | 85-95 |

| Intramolecular Cyclization | 3,3-dimethyl-1,2,4-butanetriol | This compound | Catalytic p-toluenesulfonic acid in toluene, reflux | 70-85 |

| Route 2 | ||||

| Reduction | 5,5-dimethyltetrahydrofuran-3-one | This compound | NaBH₄ in methanol, 0 °C to room temperature | >90 |

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the synthetic processes, the following diagrams have been generated using the DOT language.

Caption: Synthetic pathway from pantolactone.

Theoretical and Experimental Blueprint for the Investigation of 5,5-dimethyltetrahydrofuran-3-ol: A Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydrofuran moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active natural products and synthetic pharmaceuticals. Its unique stereochemical and electronic properties make it an attractive building block for the design of novel therapeutic agents. This technical guide provides a comprehensive theoretical and experimental blueprint for the in-depth study of a specific derivative, 5,5-dimethyltetrahydrofuran-3-ol. Due to the current absence of dedicated research on this molecule, this document serves as a roadmap for its synthesis, characterization, and computational analysis, paving the way for its potential application in drug discovery and development. We will explore the pertinent theoretical calculations to elucidate its conformational landscape and molecular properties, detail the necessary experimental protocols for its synthesis and spectroscopic characterization, and discuss the potential biological significance of this compound in the context of related tetrahydrofuran derivatives.

Introduction: The Significance of Substituted Tetrahydrofurans in Drug Discovery

The tetrahydrofuran ring is a cornerstone in the architecture of many biologically active compounds.[1] Its prevalence in natural products underscores its evolutionary selection as a stable and versatile scaffold for molecular recognition.[2] Researchers have successfully incorporated substituted tetrahydrofurans into a variety of therapeutic agents, demonstrating their broad-ranging biological activities.[3][4] Notably, derivatives of this heterocyclic system have been investigated as HIV-1 protease inhibitors and have shown potential as cytokinin analogues.[5][6]

The strategic placement of substituents on the tetrahydrofuran ring can profoundly influence its physicochemical properties and biological function.[1] The target of this guide, this compound, presents an interesting substitution pattern with a gem-dimethyl group at the 5-position and a hydroxyl group at the 3-position. The gem-dimethyl group is expected to introduce conformational constraints, while the hydroxyl group provides a key site for hydrogen bonding and potential metabolic transformations. A thorough understanding of the interplay between these structural features is crucial for predicting the molecule's behavior in a biological system.

This guide outlines a synergistic approach, combining quantum chemical calculations with experimental validation, to build a comprehensive profile of this compound. The following sections will provide a detailed framework for researchers to undertake a foundational study of this promising molecule.

Theoretical Studies: A Computational Approach

Computational chemistry provides a powerful lens through which to examine the molecular properties of this compound at the atomic level. By employing a variety of theoretical methods, we can predict its geometry, conformational preferences, and electronic characteristics.

Conformational Analysis

The five-membered tetrahydrofuran ring is not planar and exists in a variety of puckered conformations. For this compound, the primary conformations are expected to be envelope and twist forms. The position of the hydroxyl group (axial vs. equatorial) will further differentiate these conformers. A systematic conformational search is the first step in understanding the molecule's three-dimensional structure.

The following diagram illustrates the logical workflow for a combined theoretical and experimental investigation of this compound.

The following diagram illustrates the key conformational isomers of this compound.

Predicted Molecular Properties

Quantum chemical calculations can provide a wealth of information about the molecule's properties. The following table summarizes the key theoretical data that should be calculated for the different conformers of this compound.

| Property | Description |

| Relative Energy (kcal/mol) | The energy of each conformer relative to the most stable conformer. |

| Dipole Moment (Debye) | A measure of the molecule's overall polarity. |

| Key Bond Lengths (Å) | The distances between key atoms, such as C-O and O-H bonds. |

| Key Bond Angles (degrees) | The angles between adjacent bonds, which define the molecular geometry. |

| Vibrational Frequencies (cm⁻¹) | Predicted frequencies of molecular vibrations, which correspond to peaks in the IR spectrum. |

Experimental Protocols

The theoretical predictions should be validated through experimental synthesis and characterization. This section outlines the key experimental procedures.

Synthesis

A plausible synthetic route to this compound is the intramolecular cyclization of a suitable diol precursor. The following is a proposed experimental protocol:

Synthesis of 4-methyl-4-(oxiran-2-yl)pentan-2-ol:

-

To a solution of 4,4-dimethyl-1-penten-3-ol in a suitable solvent (e.g., dichloromethane), add a peroxy acid (e.g., m-CPBA) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

Cyclization to this compound:

-

Dissolve the crude epoxide in a suitable solvent (e.g., THF).

-

Add a catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid).

-

Heat the reaction mixture to reflux and monitor for the disappearance of the starting material.

-

After completion, neutralize the acid, remove the solvent, and purify the product by column chromatography.

Spectroscopic Characterization

The synthesized this compound should be thoroughly characterized using a suite of spectroscopic techniques. The expected data from these experiments are summarized in the table below.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl protons, methylene protons, the methine proton at C3, and the hydroxyl proton. The coupling constants between the protons on the tetrahydrofuran ring will provide information about the ring's conformation. |

| ¹³C NMR | Resonances for all six carbon atoms in the molecule, including the two equivalent methyl carbons, the quaternary carbon at C5, and the three carbons of the tetrahydrofuran ring. |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. C-O stretching vibrations are expected in the 1000-1300 cm⁻¹ region. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. |

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical and experimental strategy for the investigation of this compound. By following this blueprint, researchers can generate a foundational dataset for this molecule, including its conformational preferences, molecular properties, and spectroscopic signature. This information is a critical first step in evaluating its potential as a scaffold in drug discovery.

Future work should focus on the synthesis of stereoisomers of this compound and the evaluation of their biological activity in relevant assays. The insights gained from such studies will contribute to a deeper understanding of the structure-activity relationships of substituted tetrahydrofurans and may lead to the development of novel therapeutic agents.

References

- 1. This compound | 29848-46-2 | Benchchem [benchchem.com]

- 2. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

5,5-Dimethyltetrahydrofuran-3-ol: A Commercially Available Building Block Awaiting Broader Scientific Exploration

For researchers, scientists, and professionals in drug development, 5,5-dimethyltetrahydrofuran-3-ol stands as a readily accessible, yet underexplored, chemical entity. While its commercial availability from various suppliers provides a clear pathway for its acquisition, a comprehensive public-domain repository of its biological activity and detailed experimental applications remains to be established. This guide summarizes the current state of knowledge regarding this compound, focusing on its commercial accessibility and the limited technical data available.

Commercial Availability and Key Suppliers

This compound, identified by the CAS number 29848-46-2, is available for purchase from several chemical suppliers. This accessibility makes it a viable starting material or intermediate for a range of synthetic applications in research and development. The primary suppliers identified include BLD Pharm and Benchchem, with additional vendor information available through platforms like ChemicalBook.

For procurement purposes, researchers can typically acquire this compound in various quantities, although specific purity levels and lot-specific analytical data should be confirmed with the respective supplier. It is important to note that while some suppliers provide access to documentation such as NMR, HPLC, and LC-MS data, a comprehensive and publicly available technical data sheet with extensive physical and chemical properties is not readily found.

Physicochemical Data and Specifications

Quantitative data for this compound is not extensively published in readily accessible scientific literature or comprehensive chemical databases. The information available is primarily sourced from supplier-provided data. A summary of the available data is presented in the table below. Researchers are advised to consult the Certificate of Analysis (CoA) from their chosen supplier for the most accurate and lot-specific data.

| Property | Value | Source |

| CAS Number | 29848-46-2 | |

| Molecular Formula | C6H12O2 | |

| Molecular Weight | 116.16 g/mol | |

| Purity | >95% | BLD Pharm |

Applications in Synthesis and Research

The tetrahydrofuran (THF) ring is a core structural motif in numerous biologically active natural products, making substituted tetrahydrofurans valuable building blocks in organic synthesis. Compounds like this compound, with their functionalized ring system, serve as versatile intermediates for creating more complex molecules with potential pharmaceutical applications.

The hydroxyl group on the tetrahydrofuran ring provides a reactive handle for a variety of chemical transformations, including oxidation, reduction, and substitution reactions. This allows for the introduction of new functional groups and the construction of diverse molecular architectures. While the general utility of such compounds is recognized, specific, detailed experimental protocols for the use of this compound are not widely documented in peer-reviewed literature.

Future Outlook and Research Opportunities

The limited public data on the biological activity and specific applications of this compound suggests that this compound represents an area ripe for further investigation. Its commercial availability lowers the barrier to entry for researchers interested in exploring its potential in areas such as:

-

Medicinal Chemistry: As a scaffold for the synthesis of novel small molecules for drug discovery.

-

Materials Science: As a monomer or additive for the development of new polymers with unique properties.

-

Asymmetric Synthesis: As a chiral building block, if resolved into its respective enantiomers, for the stereoselective synthesis of complex targets.

Due to the lack of published data on the biological activity or detailed experimental workflows for this compound, the creation of diagrams for signaling pathways or experimental processes as requested is not feasible at this time. Further research into the properties and applications of this compound is necessary to enable such visualizations.

"5,5-dimethyltetrahydrofuran-3-ol" safety data sheet (SDS) information

An In-Depth Technical Guide to the Safety Profile of 5,5-dimethyltetrahydrofuran-3-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety information for this compound (CAS No. 29848-46-2). It is intended for informational purposes for a scientific audience. A complete Safety Data Sheet (SDS) with quantitative toxicological data for this specific compound was not publicly available at the time of writing. Therefore, this guide has been compiled from general safety classifications, data on structurally related compounds, and standardized experimental protocols. All information regarding handling and safety should be supplemented with a formal risk assessment by qualified personnel.

Chemical Identification and Physical Properties

This compound is a heterocyclic organic compound. Detailed physical and chemical properties are essential for its safe handling and use in experimental settings.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 29848-46-2 |

| Molecular Formula | C₆H₁₂O₂ |

| Molecular Weight | 116.16 g/mol |

| Appearance | Not available |

| Odor | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

| Flash Point | Not available |

| Solubility | Not available |

Hazard Identification and GHS Classification

Based on available information, this compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Pictograms:

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Information

| Toxicological Endpoint | Data for this compound |

| Acute Oral Toxicity | Not available |

| Acute Dermal Toxicity | Not available |

| Acute Inhalation Toxicity | Not available |

| Skin Corrosion/Irritation | Causes skin irritation (H315) |

| Eye Damage/Irritation | Causes serious eye irritation (H319) |

| Respiratory Sensitization | Not available |

| Skin Sensitization | Not available |

| Germ Cell Mutagenicity | Not available |

| Carcinogenicity | Not available |

| Reproductive Toxicity | Not available |

| STOT-Single Exposure | May cause respiratory irritation (H335) |

| STOT-Repeated Exposure | Not available |

| Aspiration Hazard | Not available |

Experimental Protocols for Hazard Assessment

The following are summaries of standardized OECD guidelines for the types of toxicological testing that would be performed to generate the data for a complete safety profile.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test provides information on health hazards likely to arise from a dermal application of the substance.[3][4]

-

Principle: A single dose of the test substance is applied to a small area of the skin (approximately 6 cm²) of an albino rabbit.[3] Untreated skin serves as a control. The exposure period is typically 4 hours.[3]

-

Methodology:

-

Healthy young adult albino rabbits are used.

-

The substance (0.5 mL for liquids or 0.5 g for solids) is applied to the test site and covered with a gauze patch.[3]

-

Observations for erythema and edema are made at 60 minutes, 24, 48, and 72 hours after patch removal.[5][6]

-

The observation period can extend up to 14 days to assess the reversibility of the effects.[3][5]

-

-

Evaluation: Dermal irritation scores are evaluated based on the severity and nature of the lesions and their reversibility.[3][4]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause irritation or serious eye damage.[7]

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control.[8]

-

Methodology:

-

Healthy adult albino rabbits with no pre-existing eye irritation are used.[7]

-

The test substance is applied in a single dose.[8] The eyes are not washed for 24 hours after application.[7]

-

The eyes are examined at 1, 24, 48, and 72 hours after application.[8]

-

Observations can continue for up to 21 days to determine the reversibility of any effects.[7]

-

-

Evaluation: The degree of eye irritation is scored based on lesions of the conjunctiva, cornea, and iris.[9]

Acute Inhalation Toxicity (Based on OECD Guideline 403)

This test provides information on health hazards from short-term exposure to a substance via inhalation.[10][11][12]

-

Principle: The test guideline describes two methods: a traditional LC50 protocol and a Concentration x Time (C x t) protocol.[10][13] The preferred species for testing is the rat.[10]

-

Methodology:

-

In the traditional protocol, groups of animals (usually 10 per concentration) are exposed to at least three concentrations for a predetermined duration, typically 4 hours.[10]

-

In the C x t protocol, animals (usually 2 per interval) are exposed to a series of concentrations over multiple time durations.[10]

-

Animals are observed for at least 14 days.[10]

-

Observations include daily detailed observations, weighing, and a gross necropsy at the end of the study.[10]

-

-

Evaluation: The study is used to estimate the median lethal concentration (LC50) and to identify non-lethal threshold concentrations.[10]

Visualized Workflows

As no specific signaling pathways for this compound have been identified, the following diagrams illustrate a general workflow for toxicological assessment and a decision-making process for handling chemical compounds in a research setting.

Caption: A generalized workflow for the toxicological assessment of a chemical compound.

Caption: A decision tree for selecting appropriate personal protective equipment (PPE) when handling chemicals.

Handling and Storage

Given the hazard classifications, the following handling and storage procedures are recommended:

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear compatible chemical-resistant gloves.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.

Conclusion

While a complete safety data sheet for this compound is not publicly available, the existing GHS classification indicates that it should be handled with care, particularly concerning skin, eye, and respiratory irritation. Researchers and drug development professionals should treat this compound as potentially hazardous and implement stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls. The toxicological profile of related furan compounds suggests that further investigation into potential long-term effects may be warranted. The experimental protocols outlined in this guide are based on internationally recognized OECD guidelines and provide a framework for generating the necessary data for a comprehensive risk assessment.

References

- 1. Assessment of Furan and Its Derivatives Intake with Home Prepared Meals and Characterization of Associated Risk for Polish Infants and Toddlers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 3. oecd.org [oecd.org]

- 4. catalog.labcorp.com [catalog.labcorp.com]